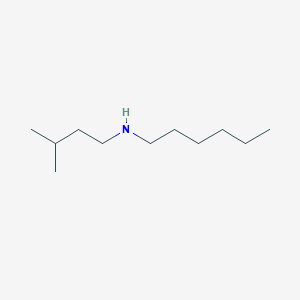![molecular formula C11H9NO5S B14433209 Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate CAS No. 77375-87-2](/img/structure/B14433209.png)
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate is a chemical compound with a complex structure that includes both an allyl group and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate typically involves the reaction of 2-[(oxomethylidene)sulfamoyl]benzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as toluene or dichloromethane. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate-hexane mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and purification methods would be scaled up for industrial synthesis, with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-en-1-yl 2-oxo-2H-1-benzopyran-3-carboxylate: Similar structure but with a benzopyran ring instead of a benzoate ester.
N-(Prop-2-en-1-yl)acetamide: Contains an allyl group but differs in the functional groups attached to the benzene ring.
Uniqueness
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate is unique due to its combination of an allyl group and a benzoate ester, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
77375-87-2 |
|---|---|
Molekularformel |
C11H9NO5S |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
prop-2-enyl 2-isocyanatosulfonylbenzoate |
InChI |
InChI=1S/C11H9NO5S/c1-2-7-17-11(14)9-5-3-4-6-10(9)18(15,16)12-8-13/h2-6H,1,7H2 |
InChI-Schlüssel |
KNLLTGWFPYEUSG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=CC=CC=C1S(=O)(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
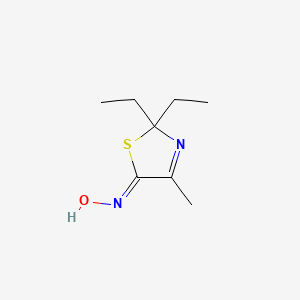
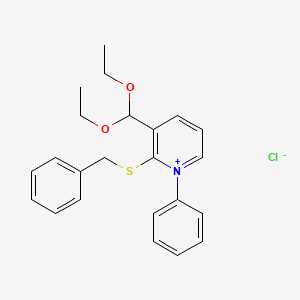

![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

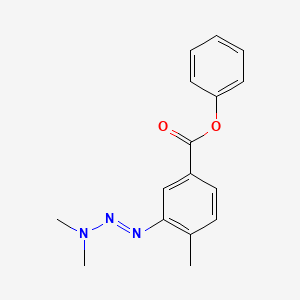
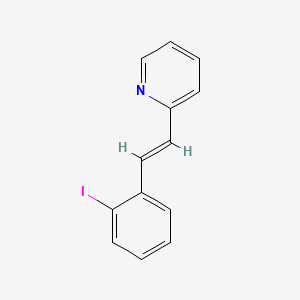
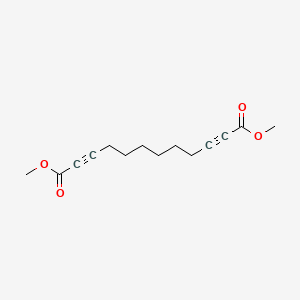
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
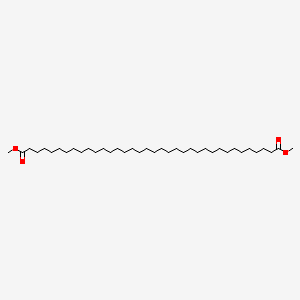

![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)
